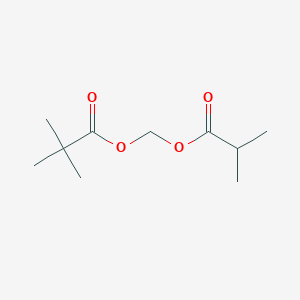![molecular formula C9H8O3S B14279998 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate CAS No. 135453-43-9](/img/structure/B14279998.png)
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate is an organic compound that belongs to the class of cyclopenta[b]thiophenes This compound is characterized by a cyclopentane ring fused to a thiophene ring, with an acetate group attached to the 4-position and a keto group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a cyclopentanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene malononitrile
- 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
Uniqueness
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate is unique due to its acetate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for diverse functionalization and application in various fields.
Propiedades
Número CAS |
135453-43-9 |
|---|---|
Fórmula molecular |
C9H8O3S |
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl) acetate |
InChI |
InChI=1S/C9H8O3S/c1-5(10)12-8-4-7(11)9-6(8)2-3-13-9/h2-3,8H,4H2,1H3 |
Clave InChI |
GTATVRCQIQHRJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(=O)C2=C1C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


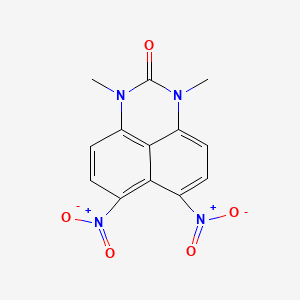


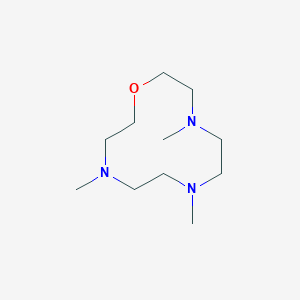
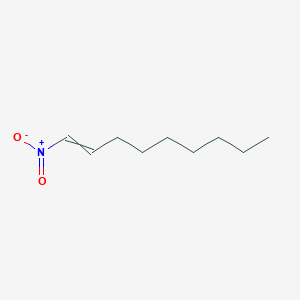


![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
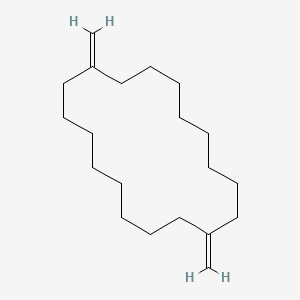
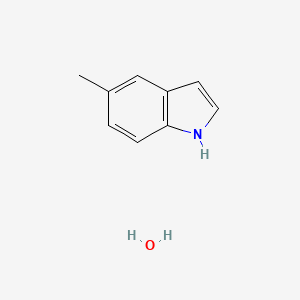
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
